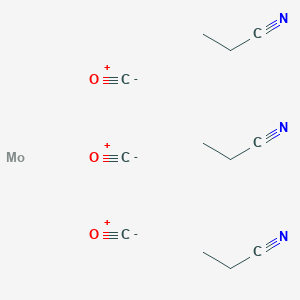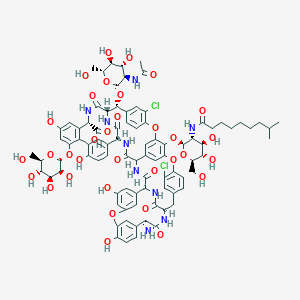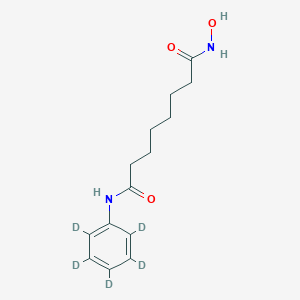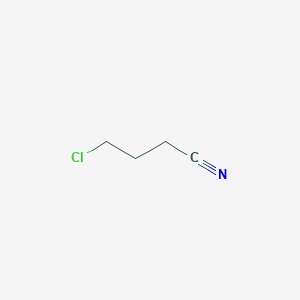
2-(Pyridin-4-yl)aniline
Descripción general
Descripción
“2-(Pyridin-4-yl)aniline” is a chemical compound that can be derived from 4-Pyridineboronic Acid . It is used in various chemical reactions and has potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of “2-(Pyridin-4-yl)aniline” involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yl)aniline” is characterized by a benzene ring fused with a pyridine moiety . The molecular weight of the compound is 170.21 .Chemical Reactions Analysis
“2-(Pyridin-4-yl)aniline” has been found to participate in various chemical reactions. For instance, it has been used as a new, removable directing group in promoting C–H amination mediated by cupric acetate .Physical And Chemical Properties Analysis
“2-(Pyridin-4-yl)aniline” is a powder with a melting point of 81-86 degrees Celsius . It has a molecular weight of 170.21 .Aplicaciones Científicas De Investigación
Pharmacology: Drug Development
2-(Pyridin-4-yl)aniline serves as a versatile building block in pharmacology, particularly in the synthesis of biologically active compounds. It has been utilized in the design of novel pyrimidine derivatives with anti-fibrotic activity . These compounds have shown potential against hepatic stellate cells, indicating a promising avenue for the development of new anti-fibrotic drugs.
Material Science: Sensing Applications
In material science, this compound has been incorporated into fluorescent Zn(II) frameworks with multicarboxylate and pyridyl N-donor ligands . These frameworks exhibit the ability to sense specific anions and organic molecules, demonstrating their utility in environmental monitoring and safety applications.
Chemical Synthesis: Directing Group
2-(Pyridin-4-yl)aniline has been identified as an effective directing group for C–H amination reactions mediated by cupric acetate . This application is significant in synthetic chemistry for the functionalization of benzamide derivatives, enhancing the diversity of synthetic routes available for complex organic molecules.
Environmental Science: Pollution Detection
The fluorescent properties of 2-(Pyridin-4-yl)aniline-based frameworks can be harnessed for the detection of environmental pollutants. Their sensitivity to specific anions and organic molecules allows for the monitoring of hazardous substances in water and soil .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-(Pyridin-4-yl)aniline is primarily used as a directing group in promoting C–H amination mediated by cupric acetate . The β-C (sp2)–H bonds of benzamide derivatives are the primary targets of this compound .
Mode of Action
The compound interacts with its targets by promoting C–H amination, a process mediated by cupric acetate . This interaction results in the effective amination of the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines .
Biochemical Pathways
The compound’s role in promoting c–h amination suggests it may influence pathways involving the modification of benzamide derivatives .
Result of Action
The primary result of 2-(Pyridin-4-yl)aniline’s action is the effective amination of the β-C (sp2)–H bonds of benzamide derivatives . This leads to the formation of a variety of amines, suggesting potential applications in the synthesis of complex organic compounds .
Action Environment
The compound’s use in promoting c–h amination mediated by cupric acetate suggests that factors such as temperature, ph, and the presence of other chemical agents could potentially influence its action .
Propiedades
IUPAC Name |
2-pyridin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRIUFNOBKDEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543422 | |
| Record name | 2-(Pyridin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)aniline | |
CAS RN |
106047-18-1 | |
| Record name | 2-(4-Pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106047-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)




![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)


![Tert-butyl N-[5-(tosyloxy)pentyl]carbamate](/img/structure/B21396.png)


